molecular formula C9H13Cl2NS B2636622 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170562-27-2

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride

Cat. No. B2636622
M. Wt: 238.17
InChI Key: FRPLSCSFTWTHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NS and a molecular weight of 238.18 . It’s used for research purposes .

Physical and Chemical Properties The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available . The compound has a LogP value of 4.03420 .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride and similar compounds have been central in various chemical syntheses and transformations, demonstrating their versatility in organic chemistry. For instance, reactions involving ethylamine and ethanolamine with specific carbapenem-derived esters lead to the opening of the β-lactam ring, resulting in the formation of enantiomerically pure pyrrolidine derivatives. This process showcases the compound's ability to participate in complex reactions that are significant for the synthesis of biologically active molecules (Valiullina et al., 2020).

Antiprotozoal Activity

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride derivatives have shown promising biological activities. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylenediamine demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the potential of these compounds in developing treatments for protozoal infections, with activities surpassing that of metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Cytotoxic Activity

The cytotoxic activities of novel 5-methyl-4-thiopyrimidine derivatives, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been investigated. These compounds, which include derivatives of 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride, were tested against various cancer cell lines, revealing insights into their potential as anticancer agents. The structural variations among these compounds significantly impact their interaction patterns and cytotoxic profiles, offering a basis for further exploration in cancer therapy (Stolarczyk et al., 2018).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLSCSFTWTHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride

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